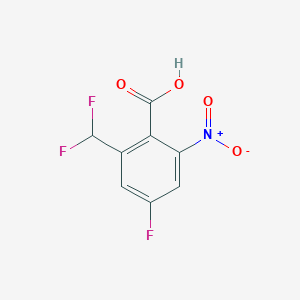
2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid is an organofluorine compound that has garnered attention in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and nitro groups in its structure makes it a valuable compound for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid typically involves the introduction of the difluoromethyl group into an aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF2H. This process can be catalyzed by metals like copper or silver . The reaction conditions often involve the use of bases like NaHCO3 and solvents such as acetonitrile, with irradiation by blue LEDs .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The starting materials are often derived from commercially available aromatic compounds, and the final products are obtained through hydrolysis and precipitation .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Difluoromethyl)-4-fluoro-6-aminobenzoic acid, while oxidation of the difluoromethyl group can produce 2-(Carboxy)-4-fluoro-6-nitrobenzoic acid .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)-4-fluorobenzoic acid
- 2-(Trifluoromethyl)-4-fluoro-6-nitrobenzoic acid
- 2-(Difluoromethyl)-4-chloro-6-nitrobenzoic acid
Uniqueness
2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
IUPAC Name |
2-(difluoromethyl)-4-fluoro-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-3-1-4(7(10)11)6(8(13)14)5(2-3)12(15)16/h1-2,7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSHBICCFZENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













